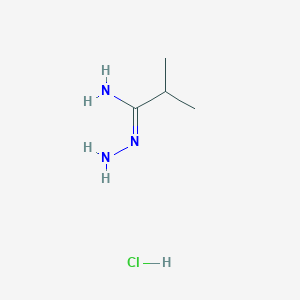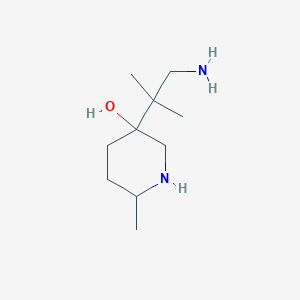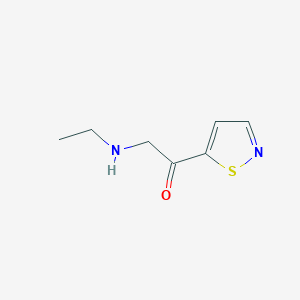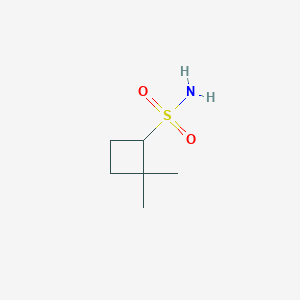
(2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane: is an organic compound that belongs to the class of oxanes. This compound is characterized by the presence of an iodomethyl group and a nitrophenyl group attached to an oxane ring. The stereochemistry of the compound is defined by the (2S,5R) configuration, indicating the specific spatial arrangement of the substituents around the oxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable diol and an epoxide.
Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via a halogenation reaction using reagents such as iodomethane and a base like potassium carbonate.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through a nucleophilic aromatic substitution reaction, where a nitrophenyl halide reacts with the oxane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents such as hydrogen gas and a palladium catalyst.
Oxidation Reactions: The oxane ring can be oxidized to form various oxygen-containing functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitrophenyl group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution: Products include azidomethyl or thiocyanatomethyl derivatives.
Reduction: The major product is (2S,5R)-2-(Aminomethyl)-5-(4-aminophenyl)oxane.
Oxidation: Products include oxane derivatives with hydroxyl, carbonyl, or carboxyl groups.
Scientific Research Applications
(2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to biological effects. The nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S,5R)-2-(Bromomethyl)-5-(4-nitrophenyl)oxane
- (2S,5R)-2-(Chloromethyl)-5-(4-nitrophenyl)oxane
- (2S,5R)-2-(Iodomethyl)-5-(4-aminophenyl)oxane
Uniqueness
(2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane is unique due to the presence of both an iodomethyl group and a nitrophenyl group, which confer distinct reactivity and potential biological activity. The specific (2S,5R) stereochemistry also contributes to its unique properties compared to other stereoisomers.
Properties
Molecular Formula |
C12H14INO3 |
|---|---|
Molecular Weight |
347.15 g/mol |
IUPAC Name |
(2S,5R)-2-(iodomethyl)-5-(4-nitrophenyl)oxane |
InChI |
InChI=1S/C12H14INO3/c13-7-12-6-3-10(8-17-12)9-1-4-11(5-2-9)14(15)16/h1-2,4-5,10,12H,3,6-8H2/t10-,12-/m0/s1 |
InChI Key |
MCUHYVJTUIZHGX-JQWIXIFHSA-N |
Isomeric SMILES |
C1C[C@H](OC[C@H]1C2=CC=C(C=C2)[N+](=O)[O-])CI |
Canonical SMILES |
C1CC(OCC1C2=CC=C(C=C2)[N+](=O)[O-])CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Azetidin-3-yl)methyl]-1H-1,2,3-triazole](/img/structure/B13160390.png)

![1-[3-(Methylsulfanyl)propyl]-1H-imidazol-2-amine](/img/structure/B13160409.png)
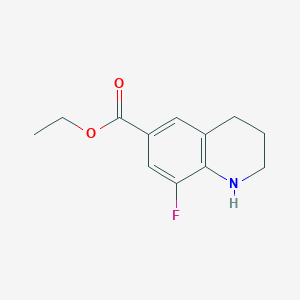

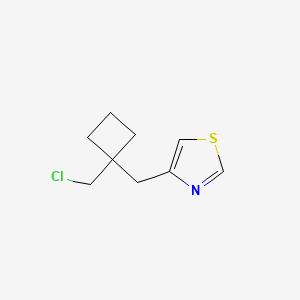
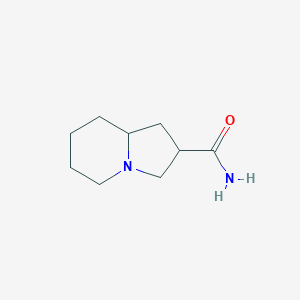
![2-[2-(2,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13160437.png)
![N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13160450.png)
